molecular formula C15H16ClNO3 B6278131 tert-butyl 2-(5-chloro-3-formyl-1H-indol-1-yl)acetate CAS No. 1386456-63-8

tert-butyl 2-(5-chloro-3-formyl-1H-indol-1-yl)acetate

Cat. No.: B6278131
CAS No.: 1386456-63-8
M. Wt: 293.74 g/mol
InChI Key: HFIGTQYIVGVJIV-UHFFFAOYSA-N
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Description

"tert-butyl 2-(5-chloro-3-formyl-1H-indol-1-yl)acetate" is an indole derivative with a tert-butyl ester group at the N1 position, a chlorine substituent at the C5 position, and a formyl group at the C3 position (Figure 1). Indole derivatives are critical in medicinal chemistry due to their structural resemblance to bioactive molecules, such as serotonin and tryptophan. The tert-butyl ester group enhances solubility in organic solvents and acts as a protective group for carboxylic acids during synthetic processes . The formyl group at C3 provides a reactive site for further functionalization, such as condensation reactions, making this compound a versatile intermediate in drug discovery .

Properties

CAS No.

1386456-63-8

Molecular Formula

C15H16ClNO3

Molecular Weight

293.74 g/mol

IUPAC Name

tert-butyl 2-(5-chloro-3-formylindol-1-yl)acetate

InChI

InChI=1S/C15H16ClNO3/c1-15(2,3)20-14(19)8-17-7-10(9-18)12-6-11(16)4-5-13(12)17/h4-7,9H,8H2,1-3H3

InChI Key

HFIGTQYIVGVJIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C2=C1C=CC(=C2)Cl)C=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(5-chloro-3-formyl-1H-indol-1-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-chloro-3-formyl-1H-indol-1-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the chloro group can participate in halogen bonding interactions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include indole derivatives with variations at the C3, C5, or N1 positions. The following table summarizes substituent differences and their implications:

Compound Name C3 Substituent C5 Substituent N1 Substituent Key Properties/Applications Reference
tert-butyl 2-(5-chloro-3-formyl-1H-indol-1-yl)acetate Formyl Chloro tert-butyl acetate Reactive intermediate for derivatization Target
Ethyl 2-(5-(tert-butyl)-2-methyl-1H-indol-3-yl)acetate (54) Methyl tert-butyl Ethyl acetate Lower reactivity due to methyl group; used in stability studies
tert-butyl (5-nitro-1H-indol-1-yl)acetate - Nitro tert-butyl acetate Electron-withdrawing nitro group enhances electrophilic reactivity
Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate Methoxy - Ethyl acetate Methoxy group improves solubility; used in crystallography studies

Key Observations :

  • The formyl group in the target compound distinguishes it from analogs with methyl (54) or methoxy (56) groups, offering greater reactivity for nucleophilic additions .
  • tert-butyl esters (target compound, ) are more sterically hindered and hydrolytically stable than ethyl esters (54, 56), favoring applications in prolonged synthetic routes .
Physicochemical Properties

Physical properties vary significantly with substituents:

Compound Name Molecular Weight (g/mol) Physical State Solubility Purity (%) Reference
This compound 293.75 Not reported Likely organic solvents Not reported Target
Ethyl 2-(5-(tert-butyl)-2-methyl-1H-indol-3-yl)acetate (54) 289.38 Yellow oil Organic solvents 55
1,2-Dimethyl-3H-benzo[e]indole (55) 199.28 Yellow solid Limited solubility 46
Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate 261.31 Crystalline Methanol/CH₂Cl₂ High

Key Observations :

  • Solid-state stability is observed in crystalline derivatives (e.g., ), whereas oily compounds (54) may require stabilization .
  • Purity varies widely; analogs like 55 (46%) may require further purification for pharmaceutical applications .
Spectroscopic Comparisons
  • ¹H NMR : The target compound’s formyl proton is expected near δ 9.8–10.2 ppm, absent in methyl-substituted analogs (δ 2.5–3.0 ppm for CH₃) .
  • IR : A strong C=O stretch (~1700 cm⁻¹) is common in esters, while the formyl group adds a distinct aldehyde C=O stretch (~1680–1720 cm⁻¹) .

Biological Activity

tert-butyl 2-(5-chloro-3-formyl-1H-indol-1-yl)acetate is a synthetic compound belonging to the indole family, known for its diverse biological activities and applications in medicinal chemistry. This compound features a tert-butyl ester group, a chloro-substituted indole ring, and a formyl group, which contribute to its potential as a versatile building block in organic synthesis and drug development.

PropertyValue
CAS No. 1386456-63-8
Molecular Formula C15H16ClNO3
Molecular Weight 293.74 g/mol
IUPAC Name tert-butyl 2-(5-chloro-3-formylindol-1-yl)acetate
Purity ≥95%

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that indole derivatives can induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231) by enhancing caspase activity and causing morphological changes indicative of cell death . The mechanism often involves the disruption of microtubule assembly, leading to cell cycle arrest and apoptosis.

Antiviral and Antimicrobial Effects

In addition to anticancer properties, indole derivatives have been investigated for their antiviral and antimicrobial activities. The chloro and formyl groups present in this compound may enhance its interaction with biological targets, potentially inhibiting viral replication or bacterial growth through various mechanisms such as enzyme inhibition or disruption of membrane integrity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting key enzymes involved in cancer progression or microbial metabolism.
  • Receptor Binding: The structural features may allow binding to specific receptors, modulating signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives, providing insights into their potential therapeutic applications:

  • Induction of Apoptosis:
    • A study demonstrated that certain indole derivatives could induce apoptosis in MDA-MB-231 cells at concentrations as low as 1 μM, with enhanced caspase-3 activity observed at higher concentrations (10 μM) .
  • Microtubule Destabilization:
    • Compounds similar to this compound were found to inhibit microtubule assembly by approximately 40% at a concentration of 20 μM, suggesting their potential as microtubule-destabilizing agents in cancer therapy .
  • Broad-Spectrum Antimicrobial Activity:
    • Indole derivatives have shown promise against various pathogens, including bacteria and viruses, indicating their potential utility in developing new antimicrobial agents.

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